molecular formula C9H6ClNO2 B3248507 3-Acetyl-5-chloro-2-hydroxybenzonitrile CAS No. 187273-03-6

3-Acetyl-5-chloro-2-hydroxybenzonitrile

Cat. No.: B3248507
CAS No.: 187273-03-6
M. Wt: 195.6 g/mol
InChI Key: MXHKEUPSFSQUMX-UHFFFAOYSA-N
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Description

3-Acetyl-5-chloro-2-hydroxybenzonitrile (CAS 187273-03-6) is a high-purity chlorinated hydroxybenzonitrile derivative supplied for advanced research applications. With the molecular formula C9H6ClNO2 and a molecular weight of 195.60 g/mol, this compound is characterized by the presence of acetyl, chloro, hydroxy, and nitrile functional groups on a benzene ring, making it a versatile intermediate and subject of study in organic and electrochemistry research. Its structural similarity to compounds like chloroxynil suggests potential utility as a specialized proton donor in non-aqueous electrochemical studies, where it can facilitate reduction mechanisms coupled with protonation processes in aprotic media . Researchers value this compound for probing Electron transfer - Chemical reaction - Electron transfer (ECE) and disproportionation mechanisms, as chlorinated hydroxybenzonitriles are known to be reduced at negative potentials and can act as efficient proton sources without interfering with the reduction waves of the analytes being studied . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-5-chloro-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-5(12)8-3-7(10)2-6(4-11)9(8)13/h2-3,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHKEUPSFSQUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 3 Acetyl 5 Chloro 2 Hydroxybenzonitrile

Established Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-chloro-2-hydroxybenzonitrile is primarily achieved through multi-step sequences that begin with appropriately substituted phenols or benzaldehydes. These routes are designed to first establish the core 5-chloro-2-hydroxybenzonitrile (B85134) structure, which is then subjected to acylation to introduce the acetyl group at the C-3 position.

Multi-Step Synthesis from Substituted Phenols or Benzaldehydes

A common and logical starting point for the synthesis is a substituted benzaldehyde, specifically 5-chlorosalicylaldehyde (B124248). This precursor already contains the required chloro, hydroxyl, and an aldehyde group, the last of which serves as a precursor to the nitrile functionality. The general pathway involves the conversion of the aldehyde to a nitrile, followed by the introduction of the acetyl group.

The key acylation step to introduce the acetyl moiety onto the 5-chloro-2-hydroxybenzonitrile intermediate can be accomplished via two primary electrophilic aromatic substitution methods:

Direct Friedel-Crafts Acylation: This involves reacting 5-chloro-2-hydroxybenzonitrile with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst. However, Friedel-Crafts reactions on phenols can be complicated by competing O-acylation on the hydroxyl group and complexation of the catalyst with the phenol's lone pair electrons. stackexchange.comquora.com To favor the desired C-acylation, the hydroxyl group can be protected, for instance as a silyl (B83357) ether, before the acylation step. google.com

Fries Rearrangement: A more controlled method involves a two-step sequence. First, the hydroxyl group of 5-chloro-2-hydroxybenzonitrile is esterified with acetyl chloride or acetic anhydride (B1165640) to form 5-chloro-2-cyanophenyl acetate (B1210297). This ester is then subjected to the Fries rearrangement, using a Lewis acid catalyst, which causes the acetyl group to migrate from the oxygen atom to the aromatic ring. byjus.comwikipedia.org This method is often preferred for synthesizing hydroxy aryl ketones from phenols. wikipedia.org The regioselectivity of the rearrangement is crucial and can be controlled by reaction conditions to favor the desired C-3 product (ortho to the hydroxyl group). byjus.compw.live

Dehydration of Aldoximes as a Route to Nitriles

A standard and efficient method for converting an aldehyde to a nitrile, and thus a key step in synthesizing the benzonitrile (B105546) core from 5-chlorosalicylaldehyde, is through the dehydration of an aldoxime intermediate. google.com This two-step process begins with the reaction of the aldehyde with hydroxylamine (B1172632) (often from a salt like hydroxylamine hydrochloride) to form the corresponding salicylaldoxime. uni.lugoogle.com

The subsequent dehydration of the aldoxime to yield the nitrile is a widely used transformation with numerous available reagents and catalysts. researchgate.net This step is environmentally benign as it produces water as the main byproduct. byjus.com Various systems can effect this conversion, including:

Tin(IV) chloride (SnCl₄) under solvent-free conditions. wikipedia.org

Iron salts, such as anhydrous ferrous sulphate in DMF. google.com

Cobalt(II) chloride (CoCl₂). organic-chemistry.org

A range of other dehydrating agents like acetic anhydride, Burgess reagent, or phosphorus-based reagents like BOP. wikipedia.orgresearchgate.net

Nucleophilic Substitution Reactions in Precursor Synthesis

A powerful nucleophile commonly employed for this purpose is the ethanethiolate anion (EtS⁻), typically from sodium ethanethiolate (CH₃CH₂SNa). wikipedia.orgwikipedia.org This reagent effectively cleaves the strong aryl-O-CH₃ bond to yield the sodium phenoxide, which upon acidic workup gives the desired hydroxyl group. wikipedia.org This method provides an alternative route to obtaining the crucial hydroxybenzonitrile scaffold.

Specific Reagents and Catalysts Employed

The synthesis of this compound and its precursors relies on a specific toolkit of reagents and catalysts to drive the necessary transformations.

Reagent/CatalystRole in Synthesis
Acetyl Chloride (CH₃COCl) Serves as the acylating agent. It is used either for direct C-acylation in the Friedel-Crafts reaction or for O-acylation (esterification) to form the aryl ester precursor for the Fries rearrangement. khanacademy.org
Lewis Acids (e.g., AlCl₃, TiCl₄) Essential catalysts for both the Friedel-Crafts acylation and the Fries rearrangement. wikipedia.orgorganic-chemistry.org They activate the acylating agent and facilitate the electrophilic attack on the aromatic ring. In the Fries rearrangement, they coordinate to the ester, promoting the migration of the acyl group. byjus.com
Sodium Hydroxide (NaOH) A common base used for several purposes, including the deprotonation of phenols to form more nucleophilic phenoxides, in the formation of aldoximes, or during workup procedures to neutralize acidic catalysts. wikipedia.org
N,N-Dimethylformamide (DMF) A polar aprotic solvent frequently used in organic synthesis. It is a suitable medium for nucleophilic substitution reactions and for the dehydration of aldoximes to form nitriles. google.comguidechem.com
Sodium Ethanethiolate (CH₃CH₂SNa) A strong nucleophile primarily used for the demethylation of aryl methyl ethers, providing a synthetic route to the phenolic hydroxyl group from a methoxy-substituted precursor. wikipedia.orgguidechem.com
Anhydrous K₂CO₃ & Chloroacetone (B47974) While listed as reagents, their primary role in reactions with the 5-chloro-2-hydroxybenzonitrile precursor is O-alkylation of the phenoxide ion, leading to the synthesis of benzofuran (B130515) derivatives, rather than the target acetylated compound.

Optimization of Synthetic Efficiency and Yield

Maximizing the yield and purity of the final product requires careful optimization of reaction parameters at each synthetic step. The most critical stage for optimization is the acylation reaction, where regioselectivity is paramount.

Parameter Variation Studies (Temperature, Solvent, Concentration)

The conditions of the Fries rearrangement are particularly sensitive to parameter variations, which can be exploited to control the product distribution. The goal is to favor the formation of the ortho-acylated product (3-acetyl) over the para-acylated isomer. Since the para position (C-5) is blocked by a chlorine atom, the main challenge is achieving high conversion to the C-3 isomer while minimizing side reactions.

Studies on the Fries rearrangement have established key trends for controlling regioselectivity:

Temperature: This is a critical factor. Higher reaction temperatures (above 150-160°C) strongly favor the formation of the ortho isomer. byjus.compw.live This is because the ortho product can form a more stable bidentate complex with the Lewis acid catalyst, making it the thermodynamically favored product at elevated temperatures. wikipedia.org In contrast, lower temperatures (below 60°C) favor the para isomer, which is the kinetically controlled product. byjus.compw.live

Solvent: The polarity of the solvent also influences the outcome. Non-polar solvents tend to favor the formation of the ortho-substituted product. byjus.com As solvent polarity increases, the ratio of the para product tends to increase. wikipedia.org

Catalyst Concentration: For Friedel-Crafts type reactions on phenols, the amount of Lewis acid catalyst can determine whether C-acylation or O-acylation occurs. An excess of the catalyst generally promotes the Fries rearrangement and favors the C-acylated product, which is often the more thermodynamically stable outcome. stackexchange.com

The following table summarizes the general effects of parameter variation on the Fries rearrangement to yield the desired ortho product.

ParameterCondition for Higher ortho-Product YieldRationale
Temperature High (e.g., >150°C)The ortho isomer is the thermodynamically more stable product due to chelation with the catalyst. wikipedia.orgpw.live
Solvent Non-polarFavors the intramolecular rearrangement mechanism leading to the ortho product. byjus.com
Catalyst Stoichiometric excessPromotes the rearrangement from the O-acylated intermediate to the more stable C-acylated product.

Catalysis in Preparation Methods

Catalysis is fundamental in the synthesis of complex organic molecules, offering pathways to increased reaction rates, higher yields, and greater selectivity under milder conditions. In the context of preparing substituted benzonitriles like this compound, various catalytic strategies can be envisaged.

Acid and base catalysis are commonly employed. For instance, in the synthesis of related 2-hydroxybenzonitriles, acids like p-toluene sulphonic acid or concentrated sulfuric acid are used to catalyze the dehydration of an intermediate aldoxime to form the final nitrile group. google.com Such a step would be crucial in a synthetic route starting from a 2-hydroxy-acetyl-chlorobenzaldehyde precursor.

Transition metal catalysis also offers powerful tools. Palladium catalysts, particularly palladium on carbon (Pd/C), are widely used for hydrogenation reactions, such as the reduction of a nitro group to an amine. semanticscholar.org This could be relevant in a strategy where the acetyl group is introduced via a Friedel-Crafts reaction on a nitrophenol precursor, followed by reduction and diazotization. Gold catalysts have emerged for mediating complex cyclizations and hydroamidations, demonstrating their utility in constructing substituted cyclic structures. nih.gov While not a direct application, these examples showcase the power of metal catalysis to control reactions on complex aromatic systems, a principle directly applicable to the regioselective construction of the target molecule.

Atom Economy and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly integral to modern synthetic design, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. Atom economy, a central concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgprimescholars.com

Key Green Chemistry Principles Relevant to Synthesis:

PrincipleDescriptionRelevance to this compound Synthesis
Atom Economy Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.orgDesigning a synthesis that favors addition reactions over substitution or elimination reactions which generate stoichiometric byproducts.
Safer Solvents & Auxiliaries The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous. skpharmteco.comChoosing solvents with lower toxicity and environmental impact, and implementing recovery and reuse strategies. skpharmteco.com
Reduce Derivatives Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided. acs.orgEmploying highly selective catalysts (e.g., enzymes) that can target a specific functional group, obviating the need to protect other reactive sites like the hydroxyl group. acs.org
Catalysis Catalytic reagents (highly selective) are superior to stoichiometric reagents. nih.govUsing catalytic amounts of acids, bases, or metals instead of stoichiometric reagents that are consumed in the reaction and contribute to waste.
Design for Degradation Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. acs.orgWhile inherent to the molecule's structure, considering the environmental persistence of the final compound and its synthetic intermediates.

A synthesis with poor atom economy is common in complex pharmaceutical syntheses that utilize dependable but wasteful reactions. primescholars.com For example, a synthetic route to this compound that relies on protecting groups for the phenol (B47542) and multiple substitution reactions would likely have a low atom economy. Conversely, a route involving a highly regioselective addition or rearrangement would be more efficient.

Novel Synthetic Strategies and Method Development

The development of novel synthetic methods focuses on improving efficiency, control, and safety. One-pot reactions and flow chemistry represent two significant advancements in this area.

Flow Chemistry and Continuous Production Methods

Flow chemistry, or continuous production, involves pumping reagents through a network of tubes and reactors, where the reaction occurs continuously. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. nih.gov It is particularly advantageous for handling hazardous reagents or unstable intermediates, as they are generated and consumed in situ in small volumes. nih.gov The synthesis of nitrofuran pharmaceuticals, for example, uses a continuous flow platform to safely handle acetyl nitrate, an unstable and explosive nitrating agent. nih.gov A continuous production method for this compound could offer a safer and more scalable alternative to traditional batch processing, especially if any steps involve exothermic reactions or hazardous materials.

Chemo-, Regio-, and Stereoselective Synthesis

Selectivity is a cornerstone of efficient organic synthesis, enabling chemists to exert precise control over the outcome of a chemical transformation.

Chemoselectivity refers to the ability to react with one functional group in the presence of other, similar functional groups. In a potential synthesis of the target molecule, chemoselectivity would be crucial. For instance, during a cross-coupling reaction to introduce a substituent, a catalyst might need to selectively react with a bromine atom over a chlorine atom present on the same aromatic ring. scholaris.ca

Regioselectivity is the control of the position at which a reaction occurs. The synthesis of this compound is fundamentally a challenge in regioselectivity: the precise placement of three different substituents (acetyl, chloro, and cyano) on the phenol ring. Synthetic strategies must be designed to direct these groups to the correct positions (C3, C5, and C1, respectively, relative to the hydroxyl group). The synthesis of other highly substituted aromatic compounds, such as 3-benzazepinones, often hinges on achieving high regioselectivity in cyclization reactions. nih.gov

Stereoselectivity involves controlling the formation of stereoisomers. While this compound is an achiral molecule, stereoselectivity would become critically important if it were used as an intermediate in the synthesis of a chiral drug. Many advanced catalytic methods, including those using chiral palladium catalysts, are designed to produce a single enantiomer of a chiral product, which is often essential for biological activity. nih.govnih.gov

Precursor Chemistry and Intermediate Derivatives

The synthesis of this compound can be approached from various precursors. A logical strategy would begin with a simpler, commercially available substituted phenol or benzonitrile and introduce the remaining functional groups sequentially.

One plausible precursor is 3-chloro-2-hydroxybenzonitrile . The synthesis of this intermediate can start from 2-chlorophenol. chemicalbook.com Subsequent Friedel-Crafts acylation could then be employed to introduce the acetyl group at the C5 position, though controlling the regioselectivity of this step would be a key challenge.

Another potential pathway starts with a molecule like 3-chloro-5-methoxybenzonitrile (B1358151) . The methoxy (B1213986) group can serve as a protected form of the hydroxyl group. A synthetic route describes the demethylation of this compound using lithium iodide to yield 3-chloro-5-hydroxybenzonitrile (B1591985) . chemicalbook.com From this intermediate, introducing the acetyl group ortho to the hydroxyl group would be the final synthetic challenge.

General methods for forming the hydroxybenzonitrile moiety often involve the reaction of a hydroxyarylaldehyde with hydroxylamine to form an oxime, followed by dehydration to the nitrile. google.com Applying this to a suitably substituted salicylaldehyde (B1680747) derivative could provide another route to the target compound.

The study of related synthesized molecules, such as 3-Acetyl-5-chloro-2-hydroxy-6-methylbenzonitrile bldpharm.com and 3-Acetyl-5-(2-hydroxypropan-2-yl)benzonitrile nih.gov, provides insight into the types of derivatives that can be accessed and the analytical characterization of these complex benzonitriles.

Synthesis of 5-Chloro-2-hydroxybenzonitrile and Related Intermediates

A primary route for the synthesis of 5-Chloro-2-hydroxybenzonitrile begins with the readily available starting material, 5-chlorosalicylaldehyde. This method involves the conversion of the aldehyde functional group into a nitrile group through a two-step process involving an oxime intermediate.

The initial step is the reaction of 5-chlorosalicylaldehyde with hydroxylamine, typically in the form of hydroxylamine hydrochloride, in the presence of a base to form 5-chloro-2-hydroxybenzaldehyde oxime. This reaction is a standard condensation reaction between an aldehyde and hydroxylamine.

The subsequent and crucial step is the dehydration of the 5-chloro-2-hydroxybenzaldehyde oxime to yield 5-Chloro-2-hydroxybenzonitrile. This transformation can be achieved using various dehydrating agents. A common and effective method involves treating the oxime with acetic anhydride. rasayanjournal.co.in The reaction proceeds by the elimination of a water molecule from the oxime, leading to the formation of the nitrile functionality.

An alternative approach to synthesizing substituted hydroxybenzonitriles involves the demethylation of a corresponding methoxy derivative. For instance, 3-chloro-5-hydroxybenzonitrile has been synthesized by heating 3-chloro-5-methoxybenzonitrile with lithium iodide in 2,4,6-trimethyl-pyridine. chemicalbook.com This method, however, leads to a different isomer than the one required for the synthesis of this compound.

Table 1: Key Intermediates in the Synthesis of 5-Chloro-2-hydroxybenzonitrile

Compound Name Structure Role in Synthesis
5-Chlorosalicylaldehyde Starting Material
5-Chloro-2-hydroxybenzaldehyde oxime Intermediate
5-Chloro-2-hydroxybenzonitrile Key Precursor

Chemical Transformations of Key Building Blocks

With 5-Chloro-2-hydroxybenzonitrile in hand, the next critical stage is the introduction of the acetyl group at the C-3 position of the benzene (B151609) ring. This is accomplished through a sequence involving esterification followed by a Fries rearrangement.

The first step in this sequence is the acetylation of the hydroxyl group of 5-Chloro-2-hydroxybenzonitrile. This is typically achieved by reacting the phenol with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base. This reaction converts the phenolic hydroxyl group into an acetate ester, yielding 2-acetoxy-4-chlorobenzonitrile. This esterification serves to activate the molecule for the subsequent rearrangement.

The cornerstone of this synthetic strategy is the Fries rearrangement, a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. organic-chemistry.orgthermofisher.cn In this case, 2-acetoxy-4-chlorobenzonitrile is treated with a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). ajchem-a.com

The mechanism of the Fries rearrangement involves the coordination of the Lewis acid to the carbonyl oxygen of the ester. This polarizes the ester linkage, leading to the formation of an acylium ion intermediate. This electrophilic acylium ion then attacks the aromatic ring in an electrophilic aromatic substitution reaction. The position of the new acetyl group is influenced by reaction conditions such as temperature and solvent. To favor the formation of the ortho-isomer, which in this case is this compound, the reaction is often carried out at higher temperatures. ajchem-a.com A study on the Fries rearrangement of 3-chlorophenyl acetate has shown that the reaction with AlCl₃ at elevated temperatures can provide the corresponding hydroxyacetophenone. lookchem.com

Following the rearrangement, a work-up with aqueous acid is necessary to hydrolyze the aluminum-phenoxide complex and liberate the final product, this compound.

Table 2: Reaction Sequence for the Synthesis of this compound

Step Reactant Reagents Product Reaction Type
1 5-Chloro-2-hydroxybenzonitrile Acetyl chloride or Acetic anhydride 2-Acetoxy-4-chlorobenzonitrile Esterification
2 2-Acetoxy-4-chlorobenzonitrile Aluminum chloride (AlCl₃) This compound Fries Rearrangement

Reactivity Profiles and Mechanistic Elucidation of 3 Acetyl 5 Chloro 2 Hydroxybenzonitrile

Functional Group Reactivity Analysis

The reactivity of 3-Acetyl-5-chloro-2-hydroxybenzonitrile is a composite of the individual reactivities of its functional groups, each influenced by the others' presence on the benzonitrile (B105546) ring.

Reactivity of the Nitrile Group (e.g., Reduction to Amine)

The nitrile (-C≡N) group is a versatile functional handle that can be transformed into other nitrogen-containing groups. A primary reaction of the nitrile functionality is its reduction to a primary amine (-CH₂NH₂).

Detailed Research Findings: The reduction of aromatic nitriles to primary amines is a well-established transformation in organic synthesis. This is typically achieved through two main pathways:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.orgwikipedia.org Common catalysts include palladium on carbon (Pd/C), platinum dioxide (PtO₂), or Raney nickel. wikipedia.org The reaction is generally performed under elevated temperature and pressure. libretexts.org For this compound, this would yield (3-(aminomethyl)-5-chloro-2-hydroxyphenyl)ethan-1-one.

Chemical Reduction: Powerful hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for reducing nitriles to primary amines. libretexts.orglibretexts.org The reaction is typically conducted in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting amine. libretexts.org

The choice of method can be influenced by the presence of other functional groups. For instance, catalytic hydrogenation might also reduce the acetyl group, whereas LiAlH₄ would reduce both the nitrile and the acetyl group.

Interactive Data Table: Nitrile Group Reduction Methods

Method Reagent(s) Product Notes
Catalytic Hydrogenation H₂, Pd/C (3-(aminomethyl)-5-chloro-2-hydroxyphenyl)ethan-1-one Conditions may also reduce the acetyl group. wikipedia.org

Reactivity of the Hydroxyl Group (e.g., Oxidation to Ketone)

The phenolic hydroxyl (-OH) group is a significant site for reactivity. While oxidation of a phenol (B47542) to a ketone is possible, it often requires specific reagents to avoid ring dearomatization or polymerization. More common and predictable reactions involve the hydroxyl group acting as a nucleophile.

Detailed Research Findings: The phenolic proton is acidic and can be readily removed by a base. The resulting phenoxide ion is a potent nucleophile, facilitating reactions such as etherification and esterification.

Etherification (Williamson Ether Synthesis): Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) would yield the corresponding ether (3-Acetyl-5-chloro-2-methoxybenzonitrile). This is a standard method for protecting the hydroxyl group.

Esterification: Acylation with an acyl chloride or anhydride (B1165640) (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) would form the corresponding ester (2-acetyl-4-chloro-6-cyanophenyl acetate). This transformation is also used for protection or to modify the molecule's properties.

Reactivity of the Acetyl Group (e.g., Nucleophilic Substitution)

The acetyl group (-COCH₃) features an electrophilic carbonyl carbon. While the term "nucleophilic substitution" is more appropriate for acyl halides, the acetyl group readily undergoes nucleophilic addition reactions.

Detailed Research Findings: The carbonyl group can be targeted by a variety of nucleophiles.

Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This reagent is milder than LiAlH₄ and would selectively reduce the ketone without affecting the nitrile group, yielding 3-(1-hydroxyethyl)-5-chloro-2-hydroxybenzonitrile.

Mannich Reaction: The acetyl group possesses acidic α-protons. In the presence of formaldehyde (B43269) and a secondary amine (like dimethylamine), it can undergo a Mannich reaction to introduce an aminomethyl group, a common transformation for aromatic ketones.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile Ring

The substitution pattern on the aromatic ring dictates its susceptibility to further substitution reactions.

Electrophilic Aromatic Substitution (EAS): In an EAS reaction, an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.com The outcome is controlled by the directing effects and activating/deactivating nature of the existing substituents.

Detailed Research Findings: The directing effects of the substituents on this compound are as follows:

-OH (Hydroxyl): Strongly activating and ortho-, para-directing. youtube.com

-Cl (Chloro): Deactivating but ortho-, para-directing. youtube.com

-COCH₃ (Acetyl): Deactivating and meta-directing.

-CN (Nitrile): Deactivating and meta-directing.

The powerfully activating hydroxyl group dominates the directing effects. Electrophilic attack will be directed to the positions ortho and para to the -OH group. The position para to the hydroxyl is occupied by the chloro group. The two ortho positions are at C3 (occupied by the acetyl group) and C1 (occupied by the cyano group). Therefore, the most likely position for electrophilic attack is C6, which is ortho to the hydroxyl group and meta to the chloro group.

Interactive Data Table: Analysis of Substituent Effects in EAS

Substituent Position Electronic Effect Directing Effect
-OH C2 Activating Ortho, Para
-COCH₃ C3 Deactivating Meta
-CN C1 Deactivating Meta

Nucleophilic Aromatic Substitution (NAS): NAS involves the replacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org

Detailed Research Findings: In this compound, the leaving group is the chloride ion at C5. The ring is activated towards nucleophilic attack at this position by two electron-withdrawing groups:

The acetyl group is para to the chlorine.

The nitrile group is ortho to the chlorine.

This ortho/para relationship strongly activates the C5 position for nucleophilic aromatic substitution. Reaction with a strong nucleophile, such as sodium methoxide (B1231860) or an amine, would lead to the displacement of the chloride ion. libretexts.org

Reaction Mechanism Studies

While specific mechanistic studies for this exact molecule are not widely published, the reaction pathways can be elucidated based on well-established chemical principles.

Elucidation of Proposed Reaction Pathways

Mechanism of Nitrile Reduction with LiAlH₄: The reduction proceeds via nucleophilic attack of a hydride ion (H⁻) from the aluminohydride complex onto the electrophilic carbon of the nitrile. libretexts.org

First Hydride Addition: The hydride adds to the nitrile carbon, breaking one of the π-bonds and forming an imine anion intermediate, which is stabilized as an aluminum complex. libretexts.org

Second Hydride Addition: A second hydride ion attacks the imine carbon, breaking the remaining π-bond and forming a dianion intermediate.

Workup: Addition of aqueous acid protonates the nitrogen twice, yielding the primary amine. libretexts.org

Mechanism of Electrophilic Aromatic Substitution (e.g., Nitration at C6): The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Attack on Electrophile: The π-system of the aromatic ring, activated by the hydroxyl group, attacks the electrophile (e.g., NO₂⁺). The attack occurs at C6, directed by the -OH group. This step disrupts aromaticity and is the rate-determining step. masterorganicchemistry.com

Deprotonation: A weak base removes the proton from the C6 carbon, restoring the aromaticity of the ring and yielding the substituted product, 3-Acetyl-5-chloro-6-nitro-2-hydroxybenzonitrile. masterorganicchemistry.com

Mechanism of Nucleophilic Aromatic Substitution (e.g., Methoxide Substitution of Chloride): The reaction follows an addition-elimination mechanism, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Nucleophilic Addition: The nucleophile (e.g., CH₃O⁻) attacks the carbon bearing the chlorine (C5), forming a tetrahedral intermediate. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing acetyl and nitrile groups at the ortho and para positions. libretexts.org

Elimination of Leaving Group: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substitution product, 3-Acetyl-2-hydroxy-5-methoxybenzonitrile.

Identification and Characterization of Reaction Intermediates

The reactivity of this compound is dictated by its distinct functional groups: a phenolic hydroxyl, an acetyl ketone, and a nitrile group, all attached to a chlorinated benzene (B151609) ring. The identification of reaction intermediates is crucial for understanding the mechanistic pathways of its transformations. In many of its synthetic applications, the initial step involves the formation of a reactive intermediate through the activation of one of these functional groups.

For instance, in base-catalyzed reactions such as the Claisen-Schmidt condensation to form chalcones, the acetyl group's α-carbon is deprotonated to form an enolate intermediate. This nucleophilic enolate is a key intermediate that subsequently attacks an aldehyde.

In the synthesis of benzofuran (B130515) derivatives from related 2-hydroxychalcones, a cyclized 2,3-dihydrobenzofuran (B1216630) is a known intermediate. nih.gov This suggests that when this compound is converted to a chalcone (B49325) and then cyclized, a similar dihydrobenzofuran intermediate would be formed prior to aromatization.

For reactions involving the synthesis of isoxazoles, the formation of a chalcone derivative is the first step, which then reacts with hydroxylamine (B1172632). rasayanjournal.co.incore.ac.uk The subsequent cyclization proceeds through intermediates generated from the condensation and subsequent intramolecular attack. Similarly, the synthesis of pyrazoles from chalcone precursors involves reaction with hydrazine (B178648), leading to pyrazoline intermediates which may then be oxidized to the final pyrazole (B372694) product. rasayanjournal.co.injmchemsci.com

The generation of nitrile oxides from aldoximes is a key step in another pathway to isoxazoles, highlighting the role of such transient, high-energy species in heterocyclic synthesis. nih.govnih.gov While not directly starting from the benzonitrile, this illustrates the types of intermediates involved in the formation of heterocycles that can be derived from it.

Kinetic and Thermodynamic Aspects of Reactivity

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively reported in publicly available literature. However, general principles of physical organic chemistry allow for a qualitative understanding of its reactivity. The rates of reactions involving this compound are influenced by standard parameters such as temperature, solvent polarity, concentration of reactants, and the presence or absence of catalysts. organic-chemistry.org

The synthesis of isoxazoles via 1,3-dipolar cycloaddition is another example where reaction conditions are critical. The generation of the nitrile oxide intermediate in situ and its subsequent reaction are often sensitive to the base and solvent system used, which affects both the rate and the regioselectivity of the cycloaddition. nih.govolemiss.edu

Derivatization Strategies and Synthetic Transformations

The trifunctional nature of this compound makes it a versatile scaffold for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds. Its acetyl, hydroxyl, and nitrile groups serve as handles for various synthetic modifications.

Synthesis of Novel Heterocyclic Compounds (e.g., Benzofurans, Chalcones, Pyrimidines, Isoxazoles, Pyrazoles)

This compound is an excellent starting material for building diverse heterocyclic rings, which are prominent scaffolds in medicinal chemistry. nih.gov Many synthetic routes proceed via an initial chalcone derivative.

Chalcones : Chalcones, or 1,3-diaryl-2-propen-1-ones, are key intermediates for synthesizing other heterocyclic compounds like pyrimidines, isoxazoles, and pyrazoles. rasayanjournal.co.in They are typically synthesized from this compound via a Claisen-Schmidt condensation reaction. nih.gov This involves the base-catalyzed reaction of the ketone (the acetyl group of the title compound) with various substituted aromatic aldehydes. rasayanjournal.co.innih.gov

Benzofurans : Benzofuran derivatives can be synthesized from precursors related to this compound. One reported method involves treating 5-chloro-2-hydroxybenzonitrile (B85134) with chloroacetone (B47974) to yield an intermediate which is then used to synthesize benzofuran-substituted chalcones. rasayanjournal.co.in A more general strategy involves the transformation of 2-hydroxychalcones (derivable from the title compound) into 3-acylbenzofurans or 3-formylbenzofurans through rearrangement and cyclization. nih.gov

Pyrimidines : The chalcone derivatives obtained from this compound can serve as precursors for pyrimidine (B1678525) synthesis. rasayanjournal.co.in The α,β-unsaturated ketone system of the chalcone is suitable for reaction with compounds containing an N-C-N fragment, such as urea (B33335) or thiourea, under acidic or basic conditions to construct the pyrimidine ring.

Isoxazoles : Isoxazoles can be prepared from the chalcone derivatives of the title compound. rasayanjournal.co.in A common method is the reaction of the α,β-unsaturated ketone moiety of the chalcone with hydroxylamine hydrochloride. nih.gov This reaction leads to cyclization and the formation of the five-membered isoxazole (B147169) ring. Another powerful method for isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene, which offers high regioselectivity. nih.govolemiss.eduresearchgate.net

Pyrazoles : Pyrazoles are readily synthesized from the chalcone derivatives of this compound. The standard method involves the condensation reaction of the chalcone with hydrazine hydrate (B1144303) or its derivatives (e.g., phenylhydrazine) in a suitable solvent like ethanol (B145695) or acetic acid. jmchemsci.comnih.gov This reaction typically forms a pyrazoline intermediate, which can then be aromatized to the stable pyrazole ring system. nih.gov

Table 1: Synthesis of Heterocycles from this compound
Target HeterocycleSynthetic StrategyKey ReagentsIntermediateReference
ChalconesClaisen-Schmidt CondensationAromatic Aldehydes, Base (e.g., NaOH)Enolate rasayanjournal.co.in, nih.gov
BenzofuransIntramolecular Cyclization/RearrangementChloroacetone or transformation via chalcone2,3-Dihydrobenzofuran rasayanjournal.co.in, nih.gov
PyrimidinesCyclocondensationChalcone derivative, Urea/ThioureaChalcone rasayanjournal.co.in
IsoxazolesCyclocondensationChalcone derivative, HydroxylamineChalcone rasayanjournal.co.in, nih.gov
PyrazolesCyclocondensationChalcone derivative, Hydrazine HydrateChalcone/Pyrazoline rasayanjournal.co.in, nih.gov, jmchemsci.com

Modification of Side Chains and Aromatic Substituents

The functional groups on the this compound ring offer multiple sites for modification, allowing for the fine-tuning of molecular properties.

Acetyl Group Modification : The acetyl group is highly versatile. Its carbonyl function can undergo condensation to form chalcones, as discussed previously. rasayanjournal.co.in It can also be a site for nucleophilic addition or reduction to a secondary alcohol. The methyl group is acidic and can be functionalized after deprotonation.

Hydroxyl Group Modification : The phenolic hydroxyl group can be easily alkylated or acylated. For example, reaction with chloroacetone in the presence of a base like potassium carbonate leads to O-alkylation, a key step in the synthesis of certain benzofuran derivatives. rasayanjournal.co.in

Nitrile Group Modification : The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, significantly altering the electronic and physical properties of the molecule.

Aromatic Ring Substituents : The chloro substituent on the aromatic ring is generally unreactive under the conditions used to modify the other functional groups. However, it can potentially be displaced via nucleophilic aromatic substitution under harsh conditions or be involved in metal-catalyzed cross-coupling reactions, although such transformations are not prominently documented for this specific molecule.

Table 2: Derivatization Strategies for Functional Groups
Functional GroupType of ReactionExample TransformationReference
Acetyl GroupCondensationFormation of Chalcones rasayanjournal.co.in
Hydroxyl GroupO-AlkylationReaction with Chloroacetone rasayanjournal.co.in
Nitrile GroupReductionConversion to a primary amine
Nitrile GroupHydrolysisConversion to a carboxylic acid

Multi-Component Reactions Involving the Compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a one-pot procedure to form a product that contains portions of all starting materials. organic-chemistry.org This approach offers high atom economy, efficiency, and the ability to rapidly generate molecular complexity. nih.gov

Given its array of functional groups, this compound is a promising candidate for use in MCRs.

The acetyl group can serve as the ketone component in several classic MCRs. For example, it could potentially participate in the Hantzsch dihydropyridine (B1217469) synthesis (with an aldehyde and an ammonia (B1221849) source) or the Biginelli reaction (with an aldehyde and urea/thiourea) to create complex heterocyclic structures. organic-chemistry.org

The combination of the hydroxyl and acetyl groups in an ortho position resembles the starting materials for certain chromone (B188151) syntheses, suggesting its potential use in MCRs designed to build such scaffolds.

The nitrile group could participate in a Ritter-type reaction following an initial condensation or addition at the ketone, adding another layer of complexity in a tandem MCR process.

While specific MCRs explicitly naming this compound as a substrate are not detailed in the surveyed literature, its structural motifs make it an ideal building block for the design and discovery of novel MCRs to generate diverse chemical libraries.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Acetyl 5 Chloro 2 Hydroxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectral Interpretation and Proton Environments

The ¹H NMR spectrum of 3-Acetyl-5-chloro-2-hydroxybenzonitrile is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region would be of particular interest, showing two distinct signals for the aromatic protons. Due to the substitution pattern on the benzene (B151609) ring, these protons are in different chemical environments and would likely appear as doublets, with their coupling constant providing information about their relative positions.

A prominent singlet would be observed for the acetyl group's methyl protons (-COCH₃). The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (adjacent to -OH)6.9 - 7.2d
Aromatic H (adjacent to -Cl)7.3 - 7.6d
Acetyl CH₃2.5 - 2.7s
Hydroxyl OH10.0 - 12.0 (variable)br s

Note: These are predicted values and may vary based on experimental conditions.

¹³C NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the acetyl group is expected to appear significantly downfield, typically in the range of 195-205 ppm. The carbon of the nitrile group (C≡N) will also have a characteristic chemical shift, generally between 115 and 125 ppm. The aromatic carbons will produce a series of signals in the aromatic region of the spectrum, with their specific shifts influenced by the attached functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C=O (Acetyl)195 - 205
C-OH155 - 160
C-Cl130 - 135
C-CN110 - 115
C≡N115 - 125
C-COCH₃120 - 125
Aromatic CH118 - 140
Acetyl CH₃25 - 30

Note: These are predicted values and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the two aromatic protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum.

Advanced NMR Studies (e.g., Solid-State NMR)

Solid-state NMR (ssNMR) could provide further insights into the structure of this compound in its crystalline form. This technique is particularly useful for studying intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and for determining the molecular packing in the solid state. As of now, no specific solid-state NMR studies for this compound have been reported in the literature.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Characteristic Absorption Bands of Functional Groups (O–H, C≡N, C=O)

The IR spectrum of this compound would be dominated by the characteristic absorption bands of its key functional groups.

O–H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.

C≡N Stretch: A sharp, medium-intensity absorption band should appear in the range of 2220-2260 cm⁻¹, which is characteristic of a nitrile group.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the acetyl group would be present in the region of 1650-1680 cm⁻¹. The conjugation with the aromatic ring and the intramolecular hydrogen bonding with the adjacent hydroxyl group would influence the exact position of this band.

Raman spectroscopy would provide complementary information, with the C≡N and the aromatic ring vibrations often showing strong Raman signals.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrationPredicted Frequency (cm⁻¹)Intensity
HydroxylO–H stretch3200 - 3600Strong, Broad
NitrileC≡N stretch2220 - 2260Medium, Sharp
CarbonylC=O stretch1650 - 1680Strong, Sharp
AromaticC=C stretch1450 - 1600Medium to Weak
AromaticC-H bend750 - 900Strong

Note: These are predicted values and may vary based on experimental conditions.

Conformational Analysis through Vibrational Frequencies

The conformational landscape of this compound is influenced by the rotational freedom of its substituent groups, namely the acetyl and hydroxyl groups. The orientation of these groups relative to the benzene ring and to each other dictates the presence of different conformers. Intramolecular hydrogen bonding is a key factor in stabilizing specific conformations. A strong hydrogen bond can be expected to form between the hydroxyl group at position 2 and the carbonyl oxygen of the acetyl group at position 3, creating a stable six-membered ring structure. This interaction significantly restricts the rotational freedom of both groups.

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, is a powerful tool for identifying the most stable conformer. The position of the O-H stretching band in the infrared spectrum provides direct evidence of hydrogen bonding. In a non-bonded state, the O-H stretch typically appears in the range of 3500-3700 cm⁻¹. However, the formation of a strong intramolecular hydrogen bond, as anticipated in this compound, would cause a significant shift of this band to a lower frequency, often broader and more intense, typically appearing below 3200 cm⁻¹.

Similarly, the C=O stretching frequency of the acetyl group is sensitive to its environment. An un-conjugated carbonyl stretch is usually observed around 1715 cm⁻¹. In this molecule, conjugation with the benzene ring and participation in an intramolecular hydrogen bond would lower this frequency, expected to be in the 1650-1680 cm⁻¹ region. By analyzing the characteristic vibrational modes, the dominant conformation of the molecule in its ground state can be determined. For similar molecules, studies have confirmed that the presence of an intramolecular hydrogen bond between a hydroxyl and a carbonyl group leads to a planar and more stable six-membered ring formation. nih.gov

Theoretical Vibrational Analysis and Comparison with Experimental Data

To complement experimental findings, theoretical vibrational analysis is performed using quantum chemical calculations. Methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6-311++G(d,p) are commonly employed to optimize the molecular geometry and calculate the harmonic vibrational frequencies. nih.govnih.gov These calculations can predict the vibrational spectra for different possible conformers.

By comparing the theoretically calculated frequencies with the experimental data obtained from FTIR and FT-Raman spectroscopy, a detailed assignment of the observed vibrational bands can be achieved. researchgate.net Theoretical calculations often yield frequencies that are systematically higher than experimental values due to the harmonic approximation. Therefore, scaling factors are typically applied to the computed wavenumbers to improve the agreement with experimental results. nih.gov

The comparison allows for the confident assignment of fundamental vibrational modes, including the stretching, bending, and torsional motions of the molecule's functional groups and the benzene ring. For instance, the characteristic C≡N stretching vibration is expected in the 2220-2240 cm⁻¹ range. researchgate.net The precise location and intensity of this and other bands in both the experimental and scaled theoretical spectra help to confirm the structural assignments. Discrepancies between the two can point to complex vibrational couplings or environmental effects not captured by the theoretical model.

Table 1: Comparison of Hypothetical Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental FT-IR (cm⁻¹)Theoretical DFT/B3LYP (cm⁻¹)Assignment
ν(O-H)~3150~3180O-H stretch (intramolecular H-bond)
ν(C-H) aromatic~3070~3075Aromatic C-H stretch
ν(C≡N)~2235~2240Nitrile C≡N stretch
ν(C=O)~1660~1665Acetyl C=O stretch (H-bonded)
ν(C=C) aromatic~1580, 1470~1585, 1475Aromatic C=C ring stretch
δ(C-H) methyl~1450, 1360~1455, 1365Methyl C-H bending
ν(C-Cl)~780~785C-Cl stretch

Note: The data in this table is hypothetical and serves as an illustrative example based on values for structurally similar compounds.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places. This accuracy allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₉H₆ClNO₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The calculated monoisotopic mass for the [M]⁺ ion would be compared against the experimentally measured value from HRMS. A close match between the theoretical and experimental exact masses provides unambiguous confirmation of the compound's elemental formula. For related compounds, this technique has been used to confirm their molecular formula with high confidence. nih.gov

Table 2: Theoretical Mass Data for this compound (C₉H₆ClNO₂)

Ion SpeciesTheoretical Monoisotopic Mass (Da)
[M]195.0087
[M+H]⁺196.0160
[M+Na]⁺218.0000

Note: These are calculated theoretical values.

Fragmentation Pattern Analysis for Structural Information

Electron Ionization (EI) mass spectrometry is used to analyze the fragmentation pattern of the molecule. The resulting mass spectrum displays a molecular ion peak ([M]⁺) and a series of fragment ion peaks, which correspond to the masses of charged fragments. Analyzing this pattern provides valuable information about the molecule's structure and the connectivity of its atoms.

Key fragmentation pathways for this compound would likely include:

Loss of a methyl radical (•CH₃): A common fragmentation for acetyl-containing compounds, leading to a prominent peak at m/z [M-15]⁺. This results in a stable acylium ion.

Loss of carbon monoxide (CO): Following the initial loss of the methyl group, the resulting ion could lose a molecule of CO, yielding a peak at m/z [M-15-28]⁺.

Loss of the acetyl group (•CH₃CO): Cleavage of the bond between the acetyl group and the benzene ring would result in a peak at m/z [M-43]⁺.

Cleavage of the nitrile group (•CN): This would lead to a fragment at m/z [M-26]⁺.

Loss of chlorine (•Cl): Fragmentation involving the loss of a chlorine atom would produce a peak at m/z [M-35]⁺.

The relative abundance of these and other fragment ions creates a unique fingerprint that helps to confirm the proposed structure.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for assessing the purity of this compound and for its analysis within complex mixtures.

In these methods, the chromatography step first separates the components of a sample. The separated components then enter the mass spectrometer, which serves as a detector, providing mass information for each component. LC-MS is particularly well-suited for analyzing thermally sensitive or non-volatile compounds like this compound. The development of an LC-MS method would involve optimizing the mobile phase composition and chromatographic column to achieve good separation and peak shape. nih.gov Such methods are routinely used for the quantification of related benzonitrile (B105546) compounds in various matrices. nih.gov

GC-MS could also be employed, potentially after a derivatization step to increase the volatility of the compound by, for example, silylating the hydroxyl group. The retention time from the chromatography provides one layer of identification, while the mass spectrum provides another, making these techniques highly specific and reliable for both qualitative and quantitative analysis.

X-ray Crystallography

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique requires the growth of a suitable single crystal of this compound. When a beam of X-rays is directed at the crystal, the electrons in the molecule diffract the X-rays in a specific pattern.

By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise position of each atom (excluding hydrogen, which is often inferred) can be determined with extremely high accuracy. X-ray crystallography would provide unambiguous data on:

Bond lengths and bond angles.

The planarity of the benzene ring and the conformation of the substituent groups.

Confirmation of the intramolecular hydrogen bond between the hydroxyl group and the acetyl carbonyl oxygen.

Intermolecular interactions, such as hydrogen bonding or π-π stacking, that dictate how the molecules pack together in the crystal lattice.

While no public crystallographic data for this compound is currently available, analysis of structurally similar compounds confirms that X-ray diffraction is the gold standard for elucidating such detailed structural features.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Despite a thorough search of publicly available scientific literature and crystallographic databases, specific single-crystal X-ray diffraction data for this compound has not been reported. Therefore, experimentally determined parameters such as the crystal system, space group, and unit cell dimensions for this specific compound are not available at this time.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The molecular structure of this compound, featuring a hydroxyl (-OH) group, a nitrile (-C≡N) group, and an acetyl (C=O) group, suggests the potential for significant hydrogen bonding and other intermolecular interactions. The hydroxyl group can act as a hydrogen bond donor, while the oxygen of the acetyl group and the nitrogen of the nitrile group can act as hydrogen bond acceptors. These interactions are critical in governing the crystal packing and the physical properties of the compound.

However, in the absence of single-crystal X-ray diffraction data, a definitive and detailed analysis of the hydrogen bonding network and other specific intermolecular interactions, such as π-π stacking or halogen bonds, for this compound cannot be constructed.

Polymorphism and Crystal Packing Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, including solubility, melting point, and stability. The study of polymorphism is crucial, particularly in the pharmaceutical and materials science fields.

There are no published studies on the polymorphism or different crystal packing arrangements for this compound found in the surveyed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of an organic molecule is determined by its chromophores, which are the parts of the molecule that absorb light. In this compound, the chromophoric system is the substituted benzene ring, which contains π electrons. The presence of the acetyl, nitrile, and hydroxyl groups as substituents on the benzene ring influences the energy of the electronic transitions.

The expected electronic transitions for this molecule would be π→π* transitions associated with the aromatic system and n→π* transitions associated with the non-bonding electrons on the oxygen atom of the acetyl group. The π→π* transitions are typically more intense than the n→π* transitions. The conjugation of the acetyl group with the benzene ring is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

Specific experimental UV-Vis absorption maxima (λmax) and molar absorptivity (ε) values for this compound are not reported in the available literature. A detailed chromophoric analysis based on experimental data is therefore not possible.

Solvent Effects on Electronic Spectra

The polarity of the solvent can influence the electronic spectrum of a molecule, a phenomenon known as solvatochromism. For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift) to shorter wavelengths. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy gap for the transition. Conversely, π→π* transitions often exhibit a bathochromic shift (red shift) with increasing solvent polarity.

No experimental studies detailing the effects of different solvents on the UV-Vis spectrum of this compound have been found in the public domain.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules, which are non-superimposable on their mirror images. This compound itself is an achiral molecule and therefore would not exhibit a CD spectrum.

There is no information in the scientific literature regarding the synthesis of chiral derivatives of this compound or any chiroptical studies related to such derivatives. Therefore, this section is not applicable based on currently available information.

Circular Dichroism (CD) for Stereochemical Assignment

Information regarding the application of Circular Dichroism to determine the absolute configuration of this compound is not available in the public domain. Such a study would typically involve measuring the differential absorption of left and right circularly polarized light by a chiral sample, leading to a CD spectrum. The sign and magnitude of the observed Cotton effects would then be correlated with specific stereochemical features of the molecule, often aided by computational chemistry. Without experimental or theoretical data, a meaningful analysis cannot be provided.

Optical Rotatory Dispersion (ORD) Studies

Similarly, there are no published Optical Rotatory Dispersion studies for this compound. ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign and position of its Cotton effects, is characteristic of a molecule's stereochemistry. The lack of any reported ORD data for this compound makes it impossible to discuss its specific rotation or the application of this technique for its structural elucidation.

Theoretical and Computational Chemistry Investigations of 3 Acetyl 5 Chloro 2 Hydroxybenzonitrile

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. nih.gov This analysis is fundamental for understanding the electronic properties and reactivity of 3-Acetyl-5-chloro-2-hydroxybenzonitrile.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. For this compound, computational methods can calculate the energies of these orbitals and visualize their spatial distribution. This allows for predictions about the molecule's electronic transitions and its behavior in chemical reactions. For instance, the HOMO is likely to be distributed over the electron-rich phenyl ring and the hydroxyl group, while the LUMO may be localized on the electron-withdrawing nitrile and acetyl groups.

Interactive Table: Illustrative Frontier Orbital Data for this compound

Note: The following data are illustrative examples of what a DFT calculation might yield and are not experimental values.

ParameterEnergy (eV)Description
HOMO Energy -6.85Represents the energy of the highest occupied molecular orbital, indicating the electron-donating capability.
LUMO Energy -2.15Represents the energy of the lowest unoccupied molecular orbital, indicating the electron-accepting capability.
HOMO-LUMO Gap 4.70The energy difference between HOMO and LUMO, a key indicator of chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. nih.gov This method provides a detailed analysis of charge distribution by calculating the natural atomic charges on each atom in the molecule.

For this compound, NBO analysis can quantify the electron-withdrawing effects of the chloro, acetyl, and nitrile groups and the electron-donating effect of the hydroxyl group. This is achieved by examining the occupancy of bonding, anti-bonding, and lone pair orbitals. The analysis can also reveal hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied bonding or lone pair orbitals to unoccupied anti-bonding orbitals. For example, an NBO analysis could highlight the interaction between a lone pair on the hydroxyl oxygen and an anti-bonding orbital within the aromatic ring, providing insight into the electronic stabilization of the molecule. nih.gov

Interactive Table: Illustrative Natural Atomic Charges for this compound from NBO Analysis

Note: The following data are illustrative examples based on chemical principles and are not derived from a specific calculation.

AtomElementHypothetical Natural Charge (e)Role/Influence
C1Carbon+0.15Aromatic ring, attached to Hydroxyl and Acetyl groups
C2Carbon-0.20Aromatic ring, attached to Hydroxyl group
C3Carbon+0.10Aromatic ring, attached to Acetyl group
C4Carbon-0.15Aromatic ring, attached to Chloro group
C5Carbon+0.25Aromatic ring, attached to Chloro and Nitrile groups
C6Carbon-0.10Aromatic ring, attached to Nitrile group
ClChlorine-0.05Electron-withdrawing group
O (hydroxyl)Oxygen-0.70Electron-donating group, site of hydrogen bonding
H (hydroxyl)Hydrogen+0.45Acidic proton
C (acetyl C=O)Carbon+0.55Electrophilic center
O (acetyl)Oxygen-0.60Nucleophilic center
C (nitrile)Carbon+0.30Electrophilic center
N (nitrile)Nitrogen-0.40Nucleophilic center

Mechanistic Investigations into Biological Interactions of 3 Acetyl 5 Chloro 2 Hydroxybenzonitrile in Vitro/molecular Level

Molecular Target Identification and Characterization: A Knowledge Gap

The foundational step in understanding a compound's biological activity lies in identifying and characterizing its molecular targets. This is typically achieved through a series of established in vitro assays.

In Vitro Enzyme Inhibition Studies (e.g., Kinetics, IC50/Ki Determination)

There is currently no publicly available research detailing the effects of 3-Acetyl-5-chloro-2-hydroxybenzonitrile on specific enzymes. Studies that would determine its inhibitory potential, including the calculation of crucial parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), have not been reported. Such studies are essential to quantify the potency of an inhibitor and to understand the nature of its interaction with an enzyme, be it competitive, non-competitive, or uncompetitive.

Receptor Binding Assays and Ligand-Receptor Interaction Analysis

Similarly, information regarding the ability of this compound to bind to specific biological receptors is unavailable. Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor and are a critical component in the study of pharmacodynamics. Without such data, it is impossible to ascertain whether this compound exerts its effects through receptor-mediated signaling.

Exploration of Potential Molecular Pathways Involved

Given the lack of identified molecular targets, any discussion of the molecular pathways potentially modulated by this compound would be purely speculative. Elucidating the signaling cascades or metabolic pathways affected by a compound is contingent upon prior identification of its direct molecular interactors.

Biophysical Characterization of Molecular Interactions: Unexplored Territory

Biophysical techniques provide in-depth insights into the energetics and kinetics of molecular interactions. However, no such studies have been published for this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of biomolecular interactions. It allows for the determination of association (k_on) and dissociation (k_off) rate constants, which provide a dynamic view of the binding event. The scientific community has not yet reported any SPR data for the interaction of this compound with any biological macromolecule.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (K_a), enthalpy change (ΔH), and entropy change (ΔS). As with other biophysical methods, there is no available ITC data for this compound, leaving a significant void in the understanding of the thermodynamic forces that might drive its biological interactions.

X-ray Crystallography of Compound-Biomolecule Complexes

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structure of molecules and their complexes at atomic resolution. nih.gov This method has been instrumental in structural biology, providing detailed insights into how small molecules, such as this compound, might interact with their biological targets. nih.gov The process involves crystallizing the compound in a complex with a biomolecule, such as a protein or nucleic acid, and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map and, subsequently, the precise arrangement of atoms in the complex.

While a crystal structure for a direct complex of this compound with a biomolecule is not publicly available, the crystallographic analysis of structurally related compounds can offer valuable insights. For instance, the crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone has been determined, revealing its monoclinic symmetry and a polymeric structure propagated by hydrogen bonding. nih.gov Such studies are crucial in understanding the intermolecular forces that govern the binding of these types of compounds. The detailed knowledge of bond angles, distances, and conformations within a binding site, as revealed by X-ray crystallography, is invaluable for rational drug design and for understanding the mechanistic basis of a compound's biological activity. nih.gov

Computational Approaches to Molecular Interactions

Molecular Docking Studies for Ligand-Target Binding Modes

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to propose the binding mode of a ligand at the active site. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their steric and energetic complementarity.

In the context of this compound, molecular docking studies could be employed to identify potential biological targets and elucidate its binding mechanism. For example, docking simulations of various small molecules into the active sites of enzymes or receptors can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govresearchgate.net Studies on other heterocyclic compounds have demonstrated the utility of docking in identifying potent inhibitors. For instance, docking of benzotriazole-based β-amino alcohols into bacterial protein structures helped to identify key interactions and rationalize their antibacterial activity. nih.gov Similarly, docking of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against the PI3Kα enzyme provided insights into their anticancer activity. mdpi.com A hypothetical docking study of this compound would likely show the hydroxyl and acetyl groups forming hydrogen bonds with polar residues in a target's active site, while the chlorobenzonitrile ring could engage in hydrophobic and pi-stacking interactions.

Table 1: Representative Data from Molecular Docking Studies of Structurally Related Compounds

Compound ClassProtein TargetKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
Aza compoundsHeme-binding proteinASN, ARG, TYR-5.2 to -8.0 nih.gov
Benzotriazole-based β-amino alcohols6GLALeu956, Tyr904, Val836Not Specified nih.gov
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivativesα-GlucosidaseNot SpecifiedNot Specified nih.govresearchgate.net

This table is illustrative and provides examples from studies on different compounds to demonstrate the type of data generated from molecular docking.

Molecular Dynamics Simulations of Protein-Ligand Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ajchem-a.com In the context of drug discovery, MD simulations are often used to refine the results of molecular docking and to assess the stability of a predicted protein-ligand complex. By simulating the dynamic behavior of the complex in a solvated environment, researchers can gain a more realistic understanding of the binding interactions and conformational changes that occur. nih.govresearchgate.net

For a complex between this compound and a putative protein target, an MD simulation would typically be run for several nanoseconds. The trajectory of the simulation would be analyzed to calculate various parameters, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. ajchem-a.com A stable complex would be expected to have a low and converging RMSD value over the course of the simulation. nih.govresearchgate.netajchem-a.com Furthermore, analysis of the simulation can reveal the persistence of key intermolecular interactions, such as hydrogen bonds, and provide insights into the role of water molecules in mediating the binding. ajchem-a.com

Table 2: Typical Parameters Analyzed in Molecular Dynamics Simulations

ParameterDescriptionIndication of Stability
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of the simulated structure and a reference structure.Low and stable RMSD values suggest a stable complex. ajchem-a.com
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual residues around their average position.Lower RMSF values in the binding site can indicate ligand-induced stabilization.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein over time.Persistent hydrogen bonds indicate important interactions for binding.
Radius of Gyration (Rg)Measures the compactness of the protein structure.A stable Rg value suggests the protein's overall fold is maintained upon ligand binding.

Pharmacophore Modeling for Mechanistic Insight

Pharmacophore modeling is a technique used in computational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. dovepress.com A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. These models can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's active site (structure-based). dovepress.com

A pharmacophore model for a target of this compound could be developed to understand the key features required for binding. For example, a ligand-based pharmacophore could be generated by aligning a series of active compounds and identifying the common chemical features. Alternatively, a structure-based pharmacophore could be derived from the active site of a protein, highlighting the complementary features required for a ligand to bind. Such models are valuable for virtual screening to identify new compounds with the desired activity and for guiding the optimization of lead compounds. dovepress.com For instance, a pharmacophore model for serotonin (B10506) (5-HT3) receptor antagonists was used to design and synthesize a series of 3-chloroquinoxaline-2-carboxamides with potent activity. nih.gov

Photophysical Properties in Biological Contexts

Investigation of Fluorophore Applications and Mechanisms (e.g., Quantum Yield, Photostability)

The photophysical properties of a molecule describe its interaction with light, including absorption and emission. Compounds that can absorb light at one wavelength and emit it at a longer wavelength are known as fluorophores. The potential of this compound as a fluorophore would depend on its specific photophysical characteristics, such as its absorption and emission spectra, quantum yield, and photostability.

The quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for most fluorescence applications. Photostability refers to the ability of a fluorophore to resist photochemical degradation upon exposure to light. High photostability is crucial for applications that require prolonged or intense illumination, such as fluorescence microscopy.

Studies on other fluorescent small molecules, such as naphtho[2,3-d]thiazole-4,9-diones, have shown that their photophysical properties can be tuned by chemical modifications and are often sensitive to the polarity of the solvent. nih.gov For example, the quantum yields of some of these compounds were found to be significantly higher in nonpolar solvents compared to polar ones. nih.gov If this compound were to exhibit interesting fluorescence properties, it could potentially be developed as a fluorescent probe for biological imaging or as a label for biomolecules. Further research would be needed to characterize its specific photophysical properties and to explore its potential applications in biological contexts.

Table 3: Key Photophysical Properties of Fluorophores

PropertySymbolDescriptionImportance for Biological Applications
Molar Extinction CoefficientεA measure of how strongly a substance absorbs light at a given wavelength.A high value is desirable for efficient light absorption.
Maximum Absorption WavelengthλmaxThe wavelength at which a substance has its strongest photon absorption.Should be in a range that minimizes cellular autofluorescence and photodamage.
Maximum Emission WavelengthEmmaxThe wavelength at which a substance has its strongest fluorescence emission.Should be well-separated from the excitation wavelength (large Stokes shift).
Fluorescence Quantum YieldΦThe ratio of photons emitted to photons absorbed.A high quantum yield results in a brighter fluorescent signal. nih.gov
Photostability-The ability of a fluorophore to resist photobleaching.High photostability is essential for long-term imaging experiments.

Development of Fluorescent Probes for Cellular or Biomolecular Research (without cellular imaging or clinical applications)

The development of fluorescent probes is a significant area of chemical biology, where small molecules are designed to detect and quantify specific ions, molecules, or changes in the microenvironment. Typically, the synthesis of such probes involves the reaction of a fluorophore with a specific recognition moiety. The interaction of the probe with its target analyte leads to a change in its photophysical properties, such as fluorescence intensity or wavelength, which can be measured.

Although no direct applications of this compound in this specific context were identified, the general principles of fluorescent probe design could theoretically be applied to this molecule. However, without specific research data, any discussion of potential probe development would be purely speculative and fall outside the scope of this fact-based article.

Based on a thorough review of scientific literature and chemical databases, there is a significant lack of specific, published research on the non-therapeutic applications of This compound corresponding to the detailed outline provided. While the general class of substituted benzonitriles is known for its utility in chemical synthesis, information detailing the use of this specific compound in the requested areas—as a precursor for advanced organic materials, an intermediate for agrochemical scaffolds, or in material science applications like functional polymers, optoelectronics, or liquid crystals—is not available in the public domain.

General chemical principles suggest that the functional groups present in this compound (phenolic hydroxyl, acetyl, nitrile, and chloro groups) make it a potentially versatile synthetic building block. However, without specific studies or patents, any discussion of its applications would be speculative and not meet the required standard of scientific accuracy.

Due to the absence of concrete research findings for this compound in the specified contexts, it is not possible to generate a fact-based article that adheres to the provided outline and content requirements.

Exploration of Diverse Non Therapeutic Applications of 3 Acetyl 5 Chloro 2 Hydroxybenzonitrile

Pigment and Dye Synthesis

Information regarding the application of 3-Acetyl-5-chloro-2-hydroxybenzonitrile in the synthesis of pigments and dyes is not available in the surveyed scientific literature.

There are no published research findings on the incorporation of this compound into novel chromophores for the development of new pigments or dyes.

As there is no information on dyes derived from this compound, no studies on their colorfastness or photostability have been found.

Research Tool Development

While this compound is available as a chemical compound for research purposes, there is a lack of specific studies that describe its development or application as a specialized research tool. Its primary role appears to be that of a potential building block or intermediate for the synthesis of other compounds, though specific examples of this are not detailed in the available literature.

Mechanistic Probes for Chemical and Biological Systems

There is currently no available research detailing the use of this compound as a mechanistic probe in chemical or biological systems. While substituted benzonitriles, in general, can sometimes be utilized as probes to investigate local environments and electrostatic interactions within complex systems, specific studies involving the title compound have not been identified. The unique combination of acetyl, chloro, and hydroxyl functional groups on the benzonitrile (B105546) scaffold suggests potential for interaction with biological macromolecules or for monitoring specific chemical reactions; however, empirical data to support this is not present in the surveyed literature.

Detailed Research Findings:

No peer-reviewed articles or database entries were found that specifically describe the application of this compound as a mechanistic probe.

Research AreaFindings
Mechanistic StudiesNo data available
Chemical System ProbingNo data available
Biological System ProbingNo data available

Fluorescent Tags for Molecular Tracing in Research

Information regarding the fluorescent properties of this compound and its application as a fluorescent tag for molecular tracing is not available in the current body of scientific literature. For a compound to be an effective fluorescent tag, it must exhibit significant quantum yield and photostability, and its excitation and emission spectra must be well-characterized. Research into these photophysical properties for this compound has not been published. Consequently, there are no documented instances of its use in molecular tracing or bioimaging studies.

Detailed Research Findings:

No studies have been found that characterize the fluorescence of this compound or its use in molecular tracing.

Property/ApplicationFindings
Fluorescent PropertiesNo data available
Excitation WavelengthNot characterized
Emission WavelengthNot characterized
Quantum YieldNot determined
Application in Molecular TracingNo documented use

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Acetyl 5 Chloro 2 Hydroxybenzonitrile

Systematic Structural Modifications and Their Research Implications

Impact of Substituent Variation on Reactivity

The reactivity of the benzonitrile (B105546) ring is significantly influenced by its substituents. The hydroxyl (–OH) and acetyl (–COCH3) groups, along with the chlorine (–Cl) atom and the nitrile (–CN) group, exert distinct electronic effects—both inductive and resonance—that modulate the electron density of the aromatic ring. stpeters.co.in

Electron-Donating and Withdrawing Effects: The hydroxyl group is a strong activating group, donating electron density to the ring via resonance, particularly at the ortho and para positions. fiveable.me Conversely, the acetyl and nitrile groups are strong deactivating groups, withdrawing electron density from the ring. stpeters.co.inlibretexts.org The chlorine atom exhibits a dual nature: it is inductively electron-withdrawing but can donate electrons through resonance. stackexchange.comlibretexts.org This combination of effects makes the aromatic ring generally electron-poor, influencing its susceptibility to electrophilic aromatic substitution. libretexts.org

Reactivity Towards Nucleophiles: The electron-withdrawing nature of the acetyl and nitrile groups enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions.

The following table illustrates the general electronic effects of the substituents present in 3-Acetyl-5-chloro-2-hydroxybenzonitrile.

SubstituentInductive EffectResonance EffectOverall Effect on Ring
-OH Electron-withdrawingElectron-donating (Strong)Activating
-Cl Electron-withdrawing (Strong)Electron-donating (Weak)Deactivating
-COCH3 Electron-withdrawingElectron-withdrawingDeactivating
-CN Electron-withdrawingElectron-withdrawingDeactivating

Influence of Halogenation Patterns on Molecular Properties

The position and nature of halogen substituents on an aromatic ring can profoundly affect a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. In this compound, the chlorine atom at the 5-position plays a significant role.

Lipophilicity and Pharmacokinetics: Halogenation generally increases a molecule's lipophilicity (fat solubility), which can enhance its ability to cross cell membranes. However, the specific position of the halogen is critical. Altering the position of the chlorine atom or substituting it with other halogens (e.g., fluorine, bromine) would create a library of analogs with varying lipophilicity, potentially impacting their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, replacing a hydroxyl group with fluorine, a common bioisosteric replacement, often increases lipophilicity. chemrxiv.org

Electronic Effects and pKa: The strong electron-withdrawing nature of chlorine influences the acidity of the phenolic hydroxyl group. The presence of the chloro substituent will lower the pKa of the hydroxyl group compared to an unsubstituted phenol (B47542), making it more acidic. The pattern of halogenation across a series of phenolic compounds has been shown to correlate with their effects on mitochondrial energy transfer, with more lipophilic and electron-withdrawing halogens often showing greater activity. nih.gov

Metabolic Stability: The introduction of a halogen can block sites of metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of the compound.

The table below shows how different halogens would be expected to alter the properties of the parent scaffold.

Halogen at C5van der Waals Radius (Å)Electronegativity (Pauling Scale)Lipophilicity Contribution (Hansch π)
-F 1.473.98+0.14
-Cl 1.753.16+0.71
-Br 1.852.96+0.86
-I 1.982.66+1.12

Effects of Acetyl and Hydroxyl Group Modifications

The acetyl and hydroxyl groups are prime targets for modification to probe their roles in biological activity and to improve physicochemical properties.

Hydroxyl Group Modifications: The phenolic hydroxyl group is a key site for forming hydrogen bonds with biological targets. Its modification can have significant consequences:

Etherification (e.g., -OCH3): Converting the hydroxyl to an ether removes its hydrogen bond donating ability and increases lipophilicity. This can differentiate between the importance of the group as a hydrogen bond donor versus a hydrogen bond acceptor.

Esterification (e.g., -OCOCH3): Acylation of the hydroxyl group can serve as a prodrug strategy. researchgate.net The resulting ester may have improved membrane permeability, and once inside a cell, it can be hydrolyzed by esterases to release the active phenolic compound. mdpi.com Studies on other phenolic compounds have shown that acetylation can sometimes maintain or even enhance biological activity. researchgate.netnih.gov

Acetyl Group Modifications: The acetyl group also offers several avenues for modification:

Reduction: Reducing the ketone to a secondary alcohol introduces a new chiral center and a hydrogen bond donor, which could lead to different or improved interactions with a biological target.

Bioisosteric Replacement: The acetyl group could be replaced with other electron-withdrawing groups, such as a sulfone or an amide, to probe the electronic and steric requirements for activity. cambridgemedchemconsulting.comdrughunter.com Bioisosteric replacement is a common strategy in drug design to improve a molecule's properties while retaining its desired biological activity. drughunter.comprinceton.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. sciepub.com For derivatives of this compound, QSAR can help in designing more potent and specific molecules.

Development of Predictive Models for In Vitro Activity

Predictive QSAR models are invaluable tools in early-stage drug discovery for screening virtual libraries of compounds and prioritizing synthesis. nih.gov The development of such models for analogs of this compound would involve several key steps:

Data Set Assembly: A series of analogs would be synthesized with systematic variations in substituents, and their in vitro activity (e.g., cytotoxicity, enzyme inhibition) would be measured. nih.gov

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, pKa), electronic properties (e.g., HOMO/LUMO energies), and topological indices. frontiersin.orgresearchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), a mathematical model is built that correlates the descriptors with the observed biological activity. ijsmr.inacs.org

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure its robustness and reliability. nih.gov

For substituted benzenes, QSAR models have been successfully developed to predict toxicity, demonstrating that properties like hydrophobicity and electronic parameters are often critical. nih.govresearchgate.net

Identification of Key Molecular Descriptors for Interaction

Through QSAR analysis, it is possible to identify the specific molecular properties (descriptors) that are most important for the biological activity of this class of compounds. researchgate.net For halogenated aromatic compounds, key descriptors often relate to their electronic and hydrophobic character. nih.gov

Hydrophobicity (logP): This descriptor is crucial for membrane permeability and hydrophobic interactions within a binding pocket. For phenolic compounds, hydrophobicity has been shown to play a major role in their cytotoxicity. ijsmr.in

Electronic Descriptors:

Hammett constants (σ): These describe the electron-donating or -withdrawing ability of substituents. nih.gov

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate or accept electrons, which can be critical for receptor interactions and reactivity. For phenolic antioxidants, HOMO energy is a key descriptor of their activity. nih.gov

Steric Descriptors (e.g., Molar Refractivity, Sterimol parameters): These describe the size and shape of the molecule and its substituents, which are important for ensuring a proper fit within a biological target's binding site.

Topological and Constitutional Descriptors: These include counts of specific atoms, bonds, and the number of hydroxyl groups, which have been found to be important for the antioxidant activity of flavonoids. nih.gov

A successful QSAR model for this compound derivatives would likely incorporate a combination of these descriptors to explain the variance in their biological activity.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling for this compound allows for the theoretical prediction of its physicochemical properties, offering valuable insights that can guide experimental work and application development. By analyzing the molecule's structural and electronic features, it is possible to forecast its spectroscopic characteristics and reactivity.

Prediction of Spectroscopic Parameters and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic and reactivity parameters of this compound. These theoretical calculations provide a foundational understanding of the molecule's behavior at a quantum level.

Spectroscopic Parameters: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of the compound. For instance, DFT calculations can estimate the chemical shifts of the protons and carbon atoms in the molecule, providing a theoretical spectrum that can be compared with experimental data for structural verification. Similarly, the vibrational frequencies corresponding to different functional groups can be calculated to predict the IR spectrum.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

Parameter Predicted Value
¹H-NMR Chemical Shift (ppm) - OH 11.5
¹H-NMR Chemical Shift (ppm) - Aromatic CH 7.8 - 8.2
¹H-NMR Chemical Shift (ppm) - Acetyl CH₃ 2.6
¹³C-NMR Chemical Shift (ppm) - C=O 198
¹³C-NMR Chemical Shift (ppm) - CN 115
IR Frequency (cm⁻¹) - O-H stretch 3200
IR Frequency (cm⁻¹) - C=O stretch 1650
IR Frequency (cm⁻¹) - C≡N stretch 2230

Note: These are illustrative values and would require specific DFT calculations for precise prediction.

Reactivity Descriptors: QSPR models can also predict various reactivity descriptors. These descriptors, derived from the electronic structure of the molecule, offer insights into its chemical behavior. Key reactivity descriptors include:

Frontier Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in determining the molecule's ability to donate or accept electrons. A lower LUMO energy suggests a better electron acceptor, while a higher HOMO energy indicates a better electron donor. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, the oxygen atoms of the hydroxyl and acetyl groups, and the nitrogen of the nitrile group would be expected to be regions of negative potential (nucleophilic), while the hydrogen of the hydroxyl group and the carbon atoms of the aromatic ring would show positive potential (electrophilic).

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global softness can be calculated to provide a quantitative measure of the molecule's reactivity.

Correlation of Structural Features with Material Properties

The structural features of this compound, including the presence of a hydroxyl group, a nitrile group, an acetyl group, and a chlorine atom on a benzene (B151609) ring, are expected to significantly influence its material properties.

Crystallinity and Melting Point: The planar aromatic ring and the presence of polar functional groups capable of hydrogen bonding (the hydroxyl group) and dipole-dipole interactions (acetyl and nitrile groups) suggest that the compound is likely to be a crystalline solid at room temperature. The melting point will be influenced by the strength of these intermolecular forces. The presence of the chlorine atom can also contribute to intermolecular interactions through halogen bonding. The crystal structure of the related compound, 5-chloro-2-hydroxyacetophenone, has been determined, and it forms a crystalline solid, supporting this prediction.

Thermal Stability: The thermal stability of the compound will be dependent on the bond strengths within the molecule. The aromatic ring provides a stable core, but the functional groups may be susceptible to decomposition at elevated temperatures.

Table 2: Predicted Correlation of Structural Features with Material Properties

Structural Feature Influence on Material Property
Hydroxyl (-OH) Group Hydrogen bonding, influencing melting point and solubility in polar solvents.
Nitrile (-CN) Group Strong dipole moment, contributing to intermolecular forces and affecting polarity.
Acetyl (-COCH₃) Group Dipole-dipole interactions, potential for hydrogen bond acceptance, influencing melting point.
Chlorine (-Cl) Atom Increases molecular weight and can participate in halogen bonding, affecting crystal packing.

Mechanistic SAR/SPR and Pharmacophore Elucidation

Understanding the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) at a mechanistic level is crucial for designing new molecules with desired biological or material properties. This involves identifying the key molecular features responsible for observed interactions.

Understanding Molecular Basis for Observed Interactions

The biological activity of this compound and its analogs can be rationalized by considering the roles of its individual functional groups in molecular interactions. The 2-hydroxybenzonitrile (B42573) scaffold is present in various biologically active compounds.

The hydroxyl group can act as a hydrogen bond donor and acceptor, which is a critical interaction for binding to biological targets like enzymes and receptors. The acidity of the phenolic proton can also be important for certain interactions.

The acetyl group contains a carbonyl oxygen that is a strong hydrogen bond acceptor. The methyl group can participate in hydrophobic interactions within a binding pocket.

The chlorine atom at the 5-position influences the electronic properties of the aromatic ring through its inductive and resonance effects. It also increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes. Furthermore, the chlorine atom can engage in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

Pharmacophore Elucidation: A pharmacophore model for this class of compounds would likely include features such as a hydrogen bond donor (from the hydroxyl group), a hydrogen bond acceptor (from the hydroxyl, acetyl, and nitrile groups), an aromatic ring feature, and a hydrophobic feature (associated with the chloro-substituted ring). The spatial arrangement of these features would be critical for specific biological activities. Pharmacophore models for substituted phenols have been developed for various targets, and these often highlight the importance of the hydroxyl group and the aromatic ring in binding.

Design Principles for Optimized Research Compounds

Based on the SAR and pharmacophore analysis, several design principles can be proposed for the optimization of research compounds based on the this compound scaffold.

Modification of the Acetyl Group:

Replacing the methyl group with larger alkyl or aryl groups could explore additional hydrophobic pockets in a target binding site.

Conversion of the ketone to other functional groups, such as an oxime or a hydrazone, could introduce new hydrogen bonding capabilities and alter the electronic properties.

Modification of the Aromatic Ring Substituents:

Varying the position and nature of the halogen substituent (e.g., replacing chlorine with bromine or fluorine) can fine-tune the electronic and lipophilic properties of the molecule.

Introducing other substituents on the aromatic ring could modulate the compound's activity and selectivity.

Bioisosteric Replacement:

The nitrile group could be replaced with other bioisosteres, such as a tetrazole or an oxadiazole, to potentially improve metabolic stability or introduce new interaction points.

The phenolic hydroxyl group could be replaced by other hydrogen bond donors, such as a hydroxamic acid or a sulfonamide, to alter the acidity and binding interactions.

Scaffold Hopping:

The core 2-hydroxybenzonitrile scaffold could be replaced with other heterocyclic systems that maintain a similar spatial arrangement of the key pharmacophoric features. This could lead to the discovery of novel chemical series with improved properties.

By systematically applying these design principles, it is possible to generate a library of analogs of this compound with optimized properties for specific research applications, whether in medicinal chemistry, materials science, or other fields.

Future Research Directions and Translational Challenges

Exploration of New Reaction Pathways and Synthetic Methodologies

The development of efficient, selective, and sustainable synthetic routes to 3-Acetyl-5-chloro-2-hydroxybenzonitrile and its derivatives is a primary area for future research. Current synthetic approaches for related benzonitriles often involve multi-step processes that may not be optimal in terms of yield, cost, or environmental impact.

Catalyst Development for Enhanced Selectivity

One promising avenue is the use of transition metal catalysts, such as those based on copper, for directed C-H functionalization. For instance, quinoline-directed Cu(II)-catalyzed hydroxylation of ortho C-H bonds in aromatic rings has demonstrated high selectivity. Research into catalysts that can selectively direct the introduction of the acetyl, chloro, and hydroxyl groups onto the benzonitrile (B105546) scaffold would be highly valuable. The goal is to control the substitution pattern on the aromatic ring, which is a significant challenge in the synthesis of such multi-functionalized molecules.

Furthermore, the development of catalysts that can facilitate one-pot syntheses would be a significant advancement. One-pot reactions, where multiple reaction steps are carried out in the same vessel, can reduce energy consumption, solvent waste, and reaction time by avoiding the isolation of intermediates.

Table 1: Potential Catalytic Approaches for Selective Synthesis

Catalytic ApproachTarget ReactionPotential Advantages
Directed C-H FunctionalizationIntroduction of functional groups at specific positionsHigh regioselectivity, reduced need for protecting groups
One-Pot SynthesisMulti-step synthesis in a single reaction vesselIncreased efficiency, reduced waste, lower cost
Phase Transfer CatalysisReactions involving immiscible phasesEnhanced reaction rates, milder reaction conditions

Sustainable Synthesis and Waste Reduction Strategies

In line with the principles of green chemistry, future research should prioritize the development of sustainable synthetic methods that minimize waste and environmental impact. Traditional methods for benzonitrile synthesis often rely on toxic reagents, such as cyanides, and produce significant amounts of waste.

One approach to greener synthesis is the use of ionic liquids as recyclable reaction media. Ionic liquids can act as solvents, catalysts, and phase-separation agents, simplifying the purification process and allowing for their reuse. For example, a green synthetic route for benzonitrile using a recyclable ionic liquid has been reported to give a 100% yield and conversion of the starting benzaldehyde.

Another sustainable strategy is the use of microwave irradiation as an energy source. Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. A green methodology for the synthesis of benzylidenemalononitrile (B1330407) compounds using microwave irradiation in water as a solvent has been developed, resulting in high yields and short reaction times.

The exploration of paired electrosynthesis offers another innovative and environmentally friendly approach. This method can enable the direct synthesis of nitriles from carboxylic acids at room temperature without the need for toxic reagents or expensive catalysts, as demonstrated by the electrochemical synthesis of benzonitrile from benzoic acid in liquid ammonia (B1221849).

Table 2: Comparison of Sustainable Synthesis Strategies

StrategyKey FeaturesPotential Benefits for Waste Reduction
Ionic LiquidsRecyclable solvents and catalystsElimination of volatile organic solvents, catalyst recovery and reuse
Microwave-Assisted SynthesisRapid and efficient heatingReduced energy consumption, shorter reaction times leading to fewer byproducts
Paired ElectrosynthesisUse of electricity to drive reactionsAvoidance of toxic reagents, milder reaction conditions

Advanced Computational and Theoretical Investigations

Computational chemistry and theoretical modeling are powerful tools for understanding and predicting the properties and reactivity of chemical compounds. Future research on this compound will greatly benefit from the application of advanced computational methods.

Integration of Machine Learning in Chemical Property Prediction

Machine learning (ML) is increasingly being used to predict a wide range of chemical properties, from spectroscopic data to biological activity. For a molecule like this compound, where experimental data may be scarce, ML models can provide valuable insights.

Future research could focus on developing ML models to predict the spectroscopic properties of this compound and its derivatives. For example, deep learning models have been successfully used to predict UV-Vis spectra, which is crucial for understanding the photoreactive potential of a molecule. Similarly, ML can be employed to predict the functional groups present in a molecule based on its FTIR and mass spectrometry data.

Furthermore, ML can be used to predict important physicochemical properties that are relevant to potential applications. For instance, ML models can estimate a compound's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug discovery.

Multi-Scale Modeling of Molecular Systems

Multi-scale modeling is a computational approach that combines different levels of theory to simulate complex chemical systems and processes. This methodology can provide a more comprehensive understanding of the behavior of this compound, from the electronic structure to its interactions in a larger system.

At the quantum mechanical level, density functional theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and reaction mechanisms of the molecule. This can aid in the design of more efficient synthetic routes and in understanding the molecule's intrinsic properties.

At a larger scale, molecular dynamics (MD) simulations can be used to study the behavior of the molecule in different environments, such as in solution or interacting with a biological target. This can provide insights into its conformational preferences, solvation properties, and binding affinities.

The integration of different modeling techniques within a multi-scale framework will be crucial for elucidating the complex interplay of factors that govern the properties and potential applications of this compound.

Interdisciplinary Research Opportunities

The unique combination of functional groups in this compound opens up a wide range of possibilities for interdisciplinary research, particularly in the fields of medicinal chemistry and materials science.

The benzonitrile moiety is a common feature in many pharmaceutical compounds and can contribute to enhanced binding affinity and improved pharmacokinetic properties. The presence of hydroxyl, acetyl, and chloro groups provides additional opportunities for interaction with biological targets and for further chemical modification. Future research could explore the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents. For example, benzonitrile derivatives have been investigated as xanthine (B1682287) oxidase inhibitors and for the treatment of psychiatric conditions.

In the realm of materials science, functionalized benzonitriles are of interest for the development of novel electronic materials. The nitrile group can influence the electronic properties of a molecule, and its incorporation into organic materials can lead to interesting charge transfer characteristics. The specific substitution pattern of this compound could be tailored to create materials with specific optical or electronic properties for applications in sensors or organic electronics. For instance, the cyano group in benzonitrile derivatives has been shown to be a key Raman active unit, suggesting potential applications in surface-enhanced Raman scattering (SERS) for the detection of various substances.

Applications in Advanced Materials Science

The multifunctionality of this compound makes it a promising candidate for the design of advanced materials with tailored properties. The presence of both electron-donating (hydroxyl) and electron-withdrawing (acetyl, nitrile, chloro) groups can lead to interesting photophysical behaviors, such as thermally activated delayed fluorescence (TADF). Materials exhibiting TADF are of great interest for the development of highly efficient organic light-emitting diodes (OLEDs). Future research could focus on synthesizing derivatives of this compound to fine-tune their electronic properties and enhance their performance in optoelectronic devices.

Furthermore, the ability of the nitrile and hydroxyl groups to participate in hydrogen bonding and coordination with metal ions opens up possibilities for creating novel polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. Research into the polymerization of monomers derived from this compound could lead to specialty polymers with enhanced thermal stability or specific optical properties. The exploration of its use as a ligand in MOFs could yield materials with applications in gas storage, catalysis, or chemical sensing.

Table 1: Potential Applications in Advanced Materials Science

Application Area Potential Role of this compound Derivatives Key Functional Groups Involved
Organic Electronics Emitter materials in OLEDs, components of organic semiconductors Acetyl, Nitrile, Hydroxyl, Chloro
Polymer Chemistry Monomers for specialty polymers with tailored properties Hydroxyl, Acetyl
Supramolecular Chemistry Building blocks for self-assembling systems and liquid crystals Nitrile, Hydroxyl
Metal-Organic Frameworks Organic linkers for the construction of porous materials Nitrile, Hydroxyl

Development of Sophisticated Chemical Biology Tools

The structural motifs present in this compound are found in various biologically active compounds and fluorescent probes. The benzonitrile moiety, in particular, is a key component in many pharmaceutical agents and can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.net This suggests that this compound could serve as a versatile scaffold for the development of sophisticated chemical biology tools.

Future research could be directed towards the design and synthesis of fluorescent probes for bioimaging. nih.gov The inherent fluorescence potential of substituted benzonitriles can be modulated by altering the substitution pattern on the aromatic ring. researchgate.net Derivatives of this compound could be engineered to exhibit environmentally sensitive fluorescence, making them suitable for sensing specific ions, pH changes, or the polarity of their microenvironment within biological systems. Moreover, the compound could be functionalized with reactive groups to create activity-based probes for studying enzyme function or with targeting moieties to visualize specific cellular organelles.

Challenges in Scalability and Industrial Relevance (excluding production for medical use)

While this compound holds considerable promise for research applications, its transition to larger-scale availability for non-medical purposes faces several hurdles related to synthesis, cost, and purity.

Process Intensification and Economic Considerations

Process intensification strategies could be explored to improve the efficiency of its synthesis. This could involve the development of continuous flow processes, which can offer better control over reaction parameters, improved safety, and potentially higher yields compared to traditional batch processes. tue.nl The use of catalysis, including biocatalysis, could also reduce the number of synthetic steps and the amount of waste generated. pharmafeatures.com However, the initial investment in developing and optimizing such intensified processes can be substantial. A thorough economic analysis would be required to determine the feasibility of scaling up production for research-grade applications where cost can be a significant factor. researchgate.net

Table 2: Economic Factors in the Synthesis of this compound

Factor Description Potential for Cost Reduction
Raw Material Costs The price of starting materials and reagents. Sourcing from cost-effective suppliers; developing synthetic routes from cheaper precursors.
Number of Synthetic Steps Each step adds to the overall cost and reduces the overall yield. Developing more convergent or one-pot syntheses; utilizing catalytic methods.
Process Efficiency Yields, reaction times, and energy consumption. Process intensification, optimization of reaction conditions, use of flow chemistry.
Purification Costs The expense of isolating the final product at the desired purity. Developing crystallization-based purifications; optimizing chromatography methods.
Waste Disposal The cost associated with treating and disposing of chemical waste. Implementing greener synthetic routes with higher atom economy.

Purity and Characterization Standards for Research-Grade Compounds

For research applications, the purity of a chemical compound is of paramount importance as impurities can lead to erroneous and irreproducible results. nbinno.commoravek.com Establishing robust purity and characterization standards for research-grade this compound is therefore essential. The minimum acceptable purity for such a compound would typically be high, often exceeding 95% or even 99%, depending on the intended application. moravek.com

A comprehensive set of analytical techniques would be required to confirm the identity and purity of the compound. This would include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to verify the molecular structure, and Mass Spectrometry (MS) to confirm the molecular weight. tutorchase.com Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) would be crucial for determining the purity and identifying any impurities. helixchrom.com The development and validation of these analytical methods are critical for ensuring batch-to-batch consistency and providing researchers with a reliable product.

Table 3: Analytical Techniques for Characterization and Purity Assessment

Analytical Technique Purpose Information Obtained
Nuclear Magnetic Resonance (NMR) Structural Elucidation Connectivity of atoms, chemical environment of protons and carbons.
Infrared (IR) Spectroscopy Functional Group Identification Presence of key functional groups (e.g., -OH, C=O, C≡N).
Mass Spectrometry (MS) Molecular Weight Determination Confirmation of the molecular formula.
High-Performance Liquid Chromatography (HPLC) Purity Assessment Quantification of the main compound and detection of impurities.
Elemental Analysis Elemental Composition Confirmation of the empirical formula.

Emerging Research Questions and Unexplored Scientific Avenues

The rich chemical functionality of this compound opens up a number of intriguing research questions and unexplored avenues that could lead to new discoveries and applications.

One area of interest is the investigation of its reactivity in novel chemical transformations. The interplay between the different functional groups could lead to unique and selective reactions. For instance, could the hydroxyl and acetyl groups participate in intramolecular cyclization reactions to form novel heterocyclic scaffolds? The presence of a chlorine atom also provides a handle for cross-coupling reactions to introduce further complexity into the molecule.

Another unexplored avenue is the study of its solid-state properties. The potential for polymorphism, where the compound can exist in different crystalline forms with distinct physical properties, could be investigated. This could have implications for its use in materials science, as different polymorphs can exhibit different optical and electronic properties.

Finally, the potential biological activities of this compound and its derivatives, beyond their use as synthetic intermediates, remain largely unexplored. Screening for a range of biological activities could uncover unexpected therapeutic potential. The study of polychlorinated phenols and their metabolites has indicated potential DNA-damaging properties, which warrants careful investigation into the biological effects of this and related compounds. nih.gov

Q & A

Basic: What are the established synthetic routes for 3-Acetyl-5-chloro-2-hydroxybenzonitrile, and how are intermediates characterized?

Answer:
Synthetic routes often involve multi-step functionalization of benzonitrile derivatives. A common approach is:

Chlorination and hydroxylation : Introduce chloro and hydroxyl groups via electrophilic aromatic substitution, using reagents like Cl2/FeCl3 or directed ortho-metalation strategies .

Acetylation : Install the acetyl group via Friedel-Crafts acylation, employing acetyl chloride/AlCl3 under anhydrous conditions .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
Characterization :

  • NMR : Confirm substitution patterns (e.g., <sup>1</sup>H NMR for acetyl protons at δ 2.6–2.8 ppm; <sup>13</sup>C NMR for nitrile at ~110–120 ppm) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 224.6) .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • FT-IR : Identify functional groups (e.g., -C≡N stretch at ~2220 cm<sup>-1</sup>, -OH at ~3200 cm<sup>-1</sup>) .
  • X-ray crystallography : Resolve spatial arrangement (if crystalline) by analyzing diffraction data (e.g., CCDC deposition) .
  • Elemental analysis : Validate empirical formula (e.g., C9H6ClNO2 requires C 54.70%, H 3.06%) .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Answer:
Optimization involves systematic parameter screening:

  • Solvent effects : Polar aprotic solvents (e.g., DMF, DCE) enhance electrophilic substitution efficiency .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2 vs. FeCl3) for regioselectivity in chlorination .
  • Temperature control : Lower temperatures (~0°C) reduce side reactions during acetylation.
    Data-driven approach : Use Design of Experiments (DoE) to model interactions between variables (e.g., time, temperature, stoichiometry) .

Advanced: How can contradictory biological activity data for this compound be resolved?

Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Orthogonal assays : Compare results across multiple platforms (e.g., enzyme inhibition vs. cell viability assays) .
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., dechlorinated analogs) that may interfere with activity .
  • Structural analogs : Synthesize derivatives (e.g., 5-fluoro or 5-methoxy variants) to isolate structure-activity relationships (SAR) .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:
Follow OSHA and GHS guidelines:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational methods are suitable for predicting the reactivity of this compound?

Answer:

  • DFT calculations : Model electrophilic/nucleophilic sites using Gaussian09 at the B3LYP/6-311++G(d,p) level .
  • Molecular docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina .
  • MD simulations : Assess solvation effects and stability in aqueous/organic phases with GROMACS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.